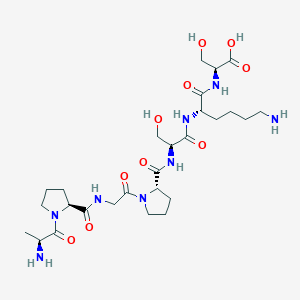![molecular formula C15H14F3N3O2S B14222221 Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]- CAS No. 827019-70-5](/img/structure/B14222221.png)
Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]- is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 5-nitro-2-thienyl group and a 3-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]- typically involves multi-step organic reactions. One common method includes the reaction of piperazine with 5-nitro-2-thiophenecarboxaldehyde under specific conditions to form the intermediate compound. This intermediate is then reacted with 3-(trifluoromethyl)benzyl chloride in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating or refluxing to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Cyclization: Acidic or basic catalysts, solvents like toluene or acetonitrile.
Major Products Formed
Reduction: Formation of 1-(5-amino-2-thienyl)-4-[3-(trifluoromethyl)phenyl]piperazine.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Cyclization: Formation of different heterocyclic compounds with potential biological activity.
Scientific Research Applications
Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine ring can interact with receptors or enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine, 1-(2-thienyl)-4-[3-(trifluoromethyl)phenyl]-: Lacks the nitro group, which may result in different biological activity.
Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-: Lacks the trifluoromethyl group, which may affect its lipophilicity and membrane penetration.
Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(methyl)phenyl]-: The trifluoromethyl group is replaced by a methyl group, potentially altering its chemical reactivity and biological effects.
Uniqueness
Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]- is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
827019-70-5 |
|---|---|
Molecular Formula |
C15H14F3N3O2S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-(5-nitrothiophen-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C15H14F3N3O2S/c16-15(17,18)11-2-1-3-12(10-11)19-6-8-20(9-7-19)13-4-5-14(24-13)21(22)23/h1-5,10H,6-9H2 |
InChI Key |
KJOVGCBDEZWBQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


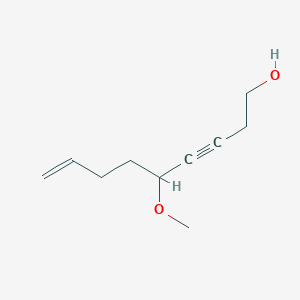
![Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester](/img/structure/B14222160.png)
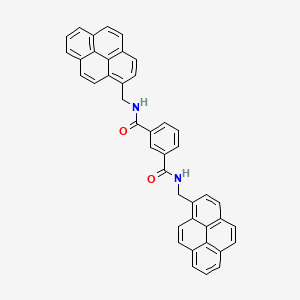
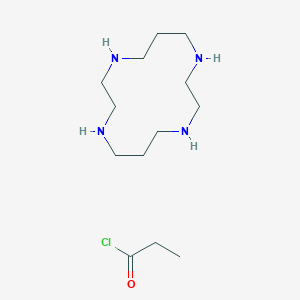
![Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane](/img/structure/B14222177.png)
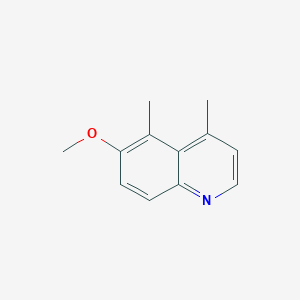
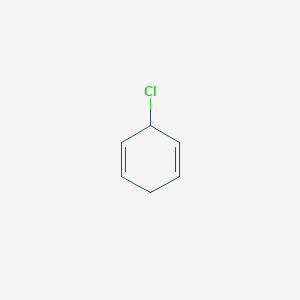
![Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]-](/img/structure/B14222188.png)
![4,6-Di([2,2'-bipyridin]-6-yl)pyrimidin-2(1H)-one](/img/structure/B14222190.png)


![2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B14222202.png)
![1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]-](/img/structure/B14222214.png)
